molecular formula C14H14N2O B8276791 5-(Benzyloxy)-2-cyclopropylpyrimidine

5-(Benzyloxy)-2-cyclopropylpyrimidine

Cat. No.: B8276791
M. Wt: 226.27 g/mol
InChI Key: UPESCZBSTZIJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-2-cyclopropylpyrimidine (CAS 2091295-80-4) is a high-purity chemical reagent designed for research and development applications. With a molecular formula of C 15 H 14 N 2 O and a molecular weight of 270.28, this compound is a valuable synthetic intermediate in medicinal chemistry and drug discovery . The core structural motifs of this compound—a benzyloxy-protected pyrimidine and a cyclopropyl group—are recognized as privileged scaffolds in the design of bioactive molecules. Specifically, the 2-cyclopropylpyrimidine moiety is a key feature in the development of inhibitors for various enzyme targets . Recent research highlights the application of similar cyclopropylpyrimidine derivatives as potent inhibitors of essential aspartyl proteases, such as Plasmepsin X (PMX), a promising target for next-generation antimalarial therapies . Furthermore, such pyrimidine cores are frequently investigated in the synthesis of compounds targeting adenosine receptors and other therapeutic areas . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-cyclopropyl-5-phenylmethoxypyrimidine

InChI

InChI=1S/C14H14N2O/c1-2-4-11(5-3-1)10-17-13-8-15-14(16-9-13)12-6-7-12/h1-5,8-9,12H,6-7,10H2

InChI Key

UPESCZBSTZIJAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C=N2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes the molecular and functional distinctions between 5-(Benzyloxy)-2-cyclopropylpyrimidine and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
This compound Not Provided C₁₄H₁₃N₃O ~239.28 g/mol Benzyloxy (5), Cyclopropyl (2) High lipophilicity; potential kinase inhibitor scaffold
5-(Benzyloxy)-2-(5-chloropyridin-3-yl)-4-methoxypyrimidine 1632286-26-0 C₁₇H₁₄ClN₃O₂ 327.77 g/mol Benzyloxy (5), 5-Chloropyridin-3-yl (2), Methoxy (4) Enhanced electrophilicity; likely used in cross-coupling reactions
2,4-Dichloro-5-methoxypyrimidine 19646-07-2 C₅H₄Cl₂N₂O 194.01 g/mol Dichloro (2,4), Methoxy (5) Reactive intermediate for nucleophilic substitution; agrochemical precursor
2,4,6-Trichloro-5-methoxypyrimidine 60703-46-0 C₅H₃Cl₃N₂O 227.45 g/mol Trichloro (2,4,6), Methoxy (5) High reactivity in Suzuki-Miyaura couplings; antiviral research
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione N/A C₂₈H₃₂N₂O₇ 508.57 g/mol Complex benzyloxy/methoxymethyl chains Synthetic intermediate for nucleoside analogs; lower metabolic stability due to bulky groups

Physicochemical and Reactivity Comparisons

Lipophilicity: The cyclopropyl group in this compound increases lipophilicity (logP ~2.5 estimated) compared to analogs with polar substituents (e.g., 2,4-Dichloro-5-methoxypyrimidine, logP ~1.8). This property may improve blood-brain barrier penetration in drug design.

Synthetic Utility :

  • Chlorinated pyrimidines (e.g., 19646-07-2, 60703-46-0) are highly reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the electron-withdrawing effects of chlorine. In contrast, the cyclopropyl group in the target compound may stabilize the ring against nucleophilic attack, favoring regioselective functionalization .
  • Bulky substituents in compound 4 () reduce synthetic versatility due to steric hindrance .

Biological Activity: While direct data for this compound are lacking, analogs like 2,4-dichloro-5-methoxypyrimidine are known intermediates in the synthesis of antiviral agents (e.g., ribavirin analogs) . The benzyloxy group in all listed compounds confers temporary protection for hydroxyl groups during synthesis, but its removal (via hydrogenolysis) is critical for generating active metabolites .

Preparation Methods

Reaction Mechanism and Conditions

The NAS proceeds via displacement of a fluorine atom at the para position of benzaldehyde by the oxygen nucleophile of the pyrimidin-5-ol. Potassium carbonate or potassium tert-butoxide serves as the base, facilitating deprotonation of the hydroxyl group to enhance nucleophilicity. The reaction is conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidine (NMP) at elevated temperatures (120°C).

Substrate Preparation

The pyrimidin-5-ol precursor (V) is typically synthesized via cyclocondensation of β-keto esters with guanidine derivatives. For example, cyclopropyl groups at the pyrimidine’s 2-position can be introduced early in the synthesis using cyclopropanecarbonyl chloride or cyclopropylboronic acids in cross-coupling reactions.

Benzyloxy Group Installation

The benzyloxy group at the 5-position is installed via etherification or NAS.

Etherification with Benzyl Alcohol

Benzyl alcohol serves as a nucleophile under phase-transfer catalysis (PTC) conditions. For example, 2,4-dichloropyrimidine reacts with benzyl alcohol in the presence of tetrabutylammonium bromide (TBAB) and potassium carbonate, yielding 4-(benzyloxy)-2-chloropyrimidine. While this method targets the 4-position, analogous conditions could be adapted for 5-substitution by adjusting the pyrimidine starting material.

NAS with 4-Fluorobenzaldehyde

As detailed in Section 1, NAS with 4-fluorobenzaldehyde in DMF at 120°C provides a regioselective pathway to install the benzyloxy group. This method avoids competing side reactions due to the fluorine atom’s superior leaving-group ability compared to chlorine.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal yields are achieved in polar aprotic solvents (DMF, NMP) due to their ability to stabilize transition states and dissolve ionic intermediates. Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in deprotonating the pyrimidin-5-ol.

Temperature and Time

Reactions conducted at 120°C for 24–48 hours maximize conversion while minimizing decomposition. Prolonged heating beyond 48 hours risks side reactions, such as over-alkylation or solvent degradation.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for synthesizing this compound:

Method Starting Material Key Reagents Conditions Advantages
NAS with 4-fluorobenzaldehydePyrimidin-5-ol (V)K₂CO₃, DMF, 120°CHigh regioselectivityScalable, minimal byproducts
PTC etherification2,4-DichloropyrimidineBnOH, TBAB, K₂CO₃Mild conditionsAdaptable to other halo-pyrimidines
Suzuki coupling2-ChloropyrimidineCyclopropylboronic acid, Pd(PPh₃)₄Room temperatureLate-stage functionalization flexibility

Q & A

Q. Table 1. Comparative Docking Scores for this compound and Analogs

CompoundGOLD Score (Target A)H-Bonds Formed
5-(Benzyloxy)-2-cyclopropyl58.73 (Asp101, Tyr205)
5-Phenoxy-2-cyclopropyl52.32 (Asp101)
Ciprofloxacin (Control)61.24 (Asp101, Tyr205, Gln189)
Data derived from GOLD v5.3 .

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